N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate
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Overview
Description
N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a pyridyl group, and an ethylenediamine backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate typically involves multiple steps, starting with the preparation of the bromophenyl and pyridyl intermediates. These intermediates are then subjected to a series of reactions, including alkylation and condensation, to form the final product. Common reagents used in these reactions include bromine, ethylamine, and methylamine, under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield brominated or hydroxylated derivatives, while reduction reactions may produce dehalogenated or hydrogenated compounds .
Scientific Research Applications
N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate include:
- N-(4-Bromophenyl)-4-methylbenzamide
- N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-Bromophenyl)-N-methylbenzamide
Uniqueness
What sets N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
33855-47-9 |
---|---|
Molecular Formula |
C21H26BrN3O4 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl-pyridin-2-ylamino]ethyl-ethyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C17H22BrN3.C4H4O4/c1-3-20(2)12-13-21(17-6-4-5-11-19-17)14-15-7-9-16(18)10-8-15;5-3(6)1-2-4(7)8/h4-11H,3,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZOAMODQUIVKJOU-BTJKTKAUSA-N |
Isomeric SMILES |
CC[NH+](C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
CC[NH+](C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O |
Related CAS |
14292-35-4 |
Origin of Product |
United States |
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